
Methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2445786-26-3 . It has a molecular weight of 241.72 . The compound is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) and its derivatives has garnered significant attention in the scientific community . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .Chemical Reactions Analysis
The C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has been achieved through various multicomponent reactions . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 241.72 .科学的研究の応用
Chemical Derivatives and Characterization
Research on 1,2,3,4-tetrahydroisoquinoline derivatives has led to the synthesis of various chemical compounds, including the hydrochloride of methyl ester and N-carboxy anhydrides. These substances were characterized using techniques such as NMR spectroscopy, optical rotation, and X-ray diffraction. This foundational work provides a basis for further exploration into the applications of these derivatives in various fields, including medicinal chemistry and material science (Jansa, Macháček, & Bertolasi, 2006).
Antioxidant Properties
The antioxidant properties of derivatives related to tetrahydroisoquinoline have been explored. For example, N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid (MDTI) has shown to possess high electron-donating activity, indicating excellent antioxidant properties. This discovery opens avenues for its application in preventing oxidative stress-related diseases (Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979).
Synthetic Pathways and Applications
The development of synthetic pathways for tetrahydroisoquinoline derivatives has vast implications. For instance, the synthesis of hydantoins and thiohydantoins from tetrahydroisoquinoline-3-carboxylic acid derivatives showcases the potential for creating a wide range of bioactive molecules, possibly leading to new pharmaceuticals (Macháček, Jansa, Bertolasi, & Wsól, 2006).
Molecular and Crystal Structures
The molecular and crystal structures of tetrahydroisoquinoline derivatives have been determined, aiding in the understanding of their chemical behavior and potential for drug design. For example, studies on methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates reveal their structural attributes, which are crucial for their biological activity and material properties (Rudenko, Artemova, Slepukhin, Karmanov, & Shurov, 2013).
Novel Therapeutic Applications
Tetrahydroisoquinoline derivatives have been the focus of therapeutic patent reviews, highlighting their potential in treating various diseases. These compounds have shown promise in areas ranging from cancer and malaria to central nervous system disorders. The versatility of tetrahydroisoquinoline scaffolds in drug discovery underscores their significance in the development of new therapeutic agents (Singh & Shah, 2017).
将来の方向性
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on the development of more efficient synthetic strategies and the exploration of the biological potential of THIQ analogs .
特性
IUPAC Name |
methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-6-11-9(7-13-8)4-3-5-10(11)12(14)15-2;/h3-5,8,13H,6-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPPZOBIXZWMHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=CC=C2C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2669805.png)
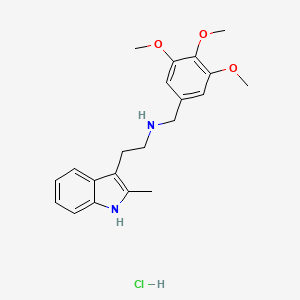
![(2R,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2669807.png)
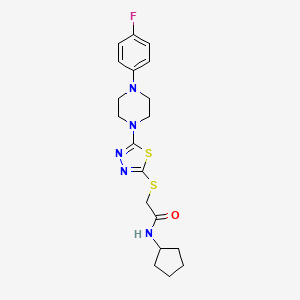
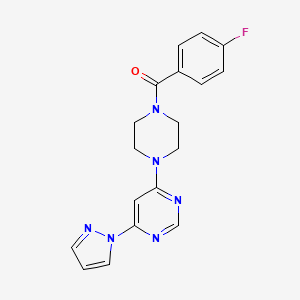
![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2669812.png)
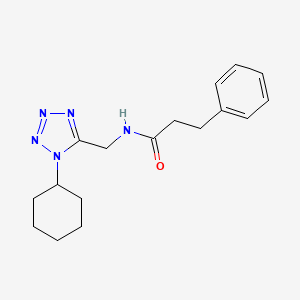
![N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide](/img/structure/B2669814.png)
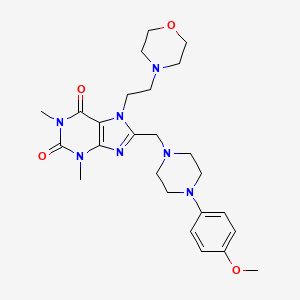
![3-{[1-(1H-indole-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2669818.png)
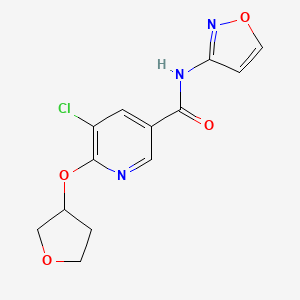
![Tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B2669821.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2669825.png)